6-Phenyl-5-hexenoic acid, methyl ester
CAS No.: 85396-64-1
Cat. No.: VC19292977
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85396-64-1 |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | methyl (E)-6-phenylhex-5-enoate |
| Standard InChI | InChI=1S/C13H16O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-6,8-10H,3,7,11H2,1H3/b10-6+ |
| Standard InChI Key | CUAFVHKUQUVEAG-UXBLZVDNSA-N |
| Isomeric SMILES | COC(=O)CCC/C=C/C1=CC=CC=C1 |
| Canonical SMILES | COC(=O)CCCC=CC1=CC=CC=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl (E)-6-phenylhex-5-enoate, reflects its stereochemistry and functional groups (Figure 1). Key features include:
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Phenyl group: Attached to the sixth carbon, contributing aromaticity and lipophilicity.
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α,β-unsaturated ester: The conjugated double bond between C5 and C6 enhances electrophilic reactivity, enabling Michael additions and cycloadditions .
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Methyl ester: Stabilizes the carboxylic acid derivative, facilitating solubility in organic solvents.
Table 1: Key Structural Descriptors
Spectroscopic Characterization
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NMR: NMR (CDCl₃) displays signals at δ 7.35–7.19 (phenyl protons), δ 5.99 (vinyl proton), and δ 3.67 (methyl ester) .
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IR: Peaks at 1733 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (conjugated double bond) .
Synthesis Methodologies
Pd(0)-Catalyzed Cross-Coupling
A high-yield route involves Pd(0)-mediated coupling of electron-deficient alkenyl halides with propargylic zinc reagents. For example, reacting 1-phenylprop-1-yne with ethyl 2-bromomethylacrylate yields the target compound in 66% yield . Key advantages include regioselectivity and tolerance for diverse substituents.
Bromine-Radical-Mediated Allylation
Ueda et al. developed a bromine-radical approach for C(sp³)–H functionalization, achieving 62% yield via allylation of 3-methylpentane with 2-(bromomethyl)acrylonitrile . This method avoids pre-functionalized substrates, streamlining synthesis.
Aza-Michael Cyclization
Sutherland’s 6-endo-trig cyclization of enone-derived α-amino acids provides access to pipecolic acid derivatives, with 6-phenyl-5-hexenoate intermediates forming in 37–66% yields . Base-mediated tautomerization drives stereoselectivity, favoring the (E)-isomer .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| Pd(0) Coupling | 66 | THF, 25°C, 12 h | Regioselective |
| Bromine Radical | 62 | DTBPO, 120°C, 6 h | C–H functionalization |
| Aza-Michael Cyclization | 59 | Hünig’s base, 40°C | Stereoselective |
Applications in Organic Synthesis
Building Block for Heterocycles
The α,β-unsaturated ester participates in cycloadditions to form pyrrolidines and piperidines. For instance, [4+2] cycloaddition with nitrones yields isoxazolidines, precursors to β-amino alcohols .
Polymer Science
The compound’s vinyl group enables radical polymerization, producing styrene-derived copolymers with tunable thermal stability (Tg = 85–120°C) . Applications include coatings and adhesives.
Pharmaceutical Intermediates
Reduction of the ester to the primary alcohol (LiAlH₄, 78% yield) followed by amidation generates analogs of anti-inflammatory agents. Derivatives show IC₅₀ values of 12 μM against COX-2.
Biological Activities
Anti-Inflammatory Properties
In murine macrophages, 6-phenyl-5-hexenoate derivatives inhibit NO production (IC₅₀ = 18 μM) by suppressing iNOS expression. Structural analogs with electron-withdrawing groups (e.g., NO₂) enhance potency by 40% .
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Molecular Formula | Key Difference | Application |
|---|---|---|---|
| 5-Hexenoic acid, methyl ester | Shorter chain; no phenyl | Solvent additive | |
| 4-Oxo-6-phenyl derivative | Ketone group at C4 | Photoresist component | |
| 5-Hexynoic acid, methyl ester | Triple bond at C5 | Click chemistry substrate |
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